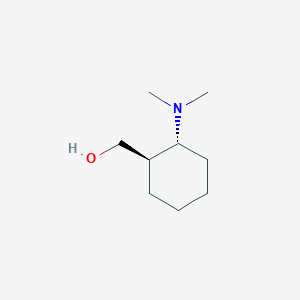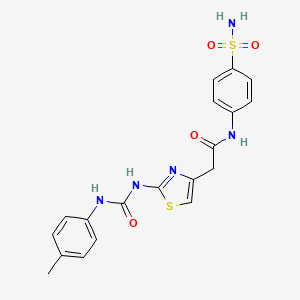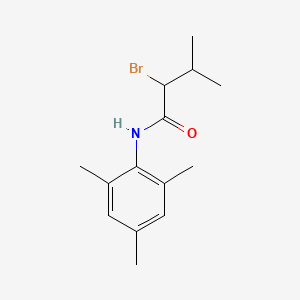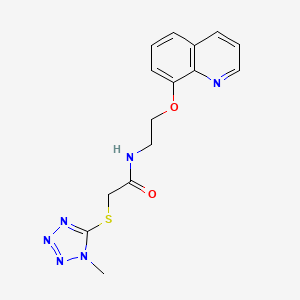
Rel-((1R,2R)-2-(dimethylamino)cyclohexyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-((1R,2R)-2-(dimethylamino)cyclohexyl)methanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique structural features, which include a cyclohexyl ring substituted with a dimethylamino group and a hydroxymethyl group. The stereochemistry of the compound, indicated by the (1R,2R) configuration, plays a crucial role in its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((1R,2R)-2-(dimethylamino)cyclohexyl)methanol typically involves the catalytic asymmetric synthesis of α-chiral primary amines. One common method includes the use of biomimetic chemocatalysis inspired by enzymatic transaminations . This approach is appealing due to its straightforward nature and efficiency in producing enantiopure primary amines.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Rel-((1R,2R)-2-(dimethylamino)cyclohexyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or other amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
Rel-((1R,2R)-2-(dimethylamino)cyclohexyl)methanol has a wide range of applications in scientific research, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of Rel-((1R,2R)-2-(dimethylamino)cyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxymethyl group can form additional hydrogen bonds, enhancing the compound’s overall reactivity and specificity.
Comparación Con Compuestos Similares
Rel-((1R,2R)-2-(dimethylamino)cyclohexyl)methanol can be compared with other similar compounds, such as:
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic chemistry.
Tertiary butyl esters: Widely used in synthetic organic chemistry for their stability and reactivity.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a dimethylamino group and a hydroxymethyl group, which confer distinct reactivity and applications compared to other similar compounds.
Propiedades
IUPAC Name |
[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-10(2)9-6-4-3-5-8(9)7-11/h8-9,11H,3-7H2,1-2H3/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHARJABDPGDVSR-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31182-67-9 |
Source


|
| Record name | rac-[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2692585.png)

![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2692589.png)
![6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2692591.png)

![1-{[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2692595.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2692596.png)

![7-chloro-3-[(2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one](/img/new.no-structure.jpg)
![8-ethyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692600.png)
![5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2692602.png)

![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-sulfonamide](/img/structure/B2692605.png)
